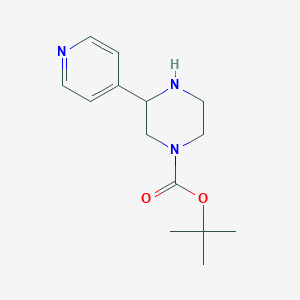

Tert-butyl 3-(pyridin-4-YL)piperazine-1-carboxylate

Description

Tert-butyl 3-(pyridin-4-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl ester group attached to a piperazine ring, which is further substituted with a pyridin-4-yl group

Properties

IUPAC Name |

tert-butyl 3-pyridin-4-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-8-16-12(10-17)11-4-6-15-7-5-11/h4-7,12,16H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMMCZNXZKRCMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886771-14-8 | |

| Record name | tert-butyl 3-(pyridin-4-yl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at room temperature or under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the piperazine nitrogen, enabling selective functionalization. Acidic cleavage is the most common deprotection method:

Mechanistic Insight : Protonation of the carbamate oxygen weakens the C–O bond, leading to tert-butanol elimination and CO₂ release .

Nucleophilic Aromatic Substitution (SNAr)

The pyridin-4-yl group participates in SNAr reactions due to electron-deficient aromatic systems. Halogenated derivatives (e.g., 3-chloro or 3-bromo pyridines) are particularly reactive:

Key Limitation : Steric hindrance from the tert-butyl group reduces reactivity at the piperazine nitrogen .

Cross-Coupling Reactions

The pyridine ring facilitates transition-metal-catalyzed couplings:

Suzuki–Miyaura Coupling

| Boronic Acid Partner | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl-functionalized piperazine | 76% |

Buchwald–Hartwig Amination

| Amine Partner | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Aryl halides | Pd₂(dba)₃, Xantphos, NaOtBu | N-arylpiperazine derivatives | 68% |

Oxidation of Piperazine

The piperazine ring undergoes oxidation to form ketones or nitro derivatives:

Reduction of Nitro Groups

Catalytic hydrogenation converts nitro-pyridinyl substituents to amines:

Acid/Base Reactivity

The Boc group’s stability varies with pH:

The pyridine nitrogen (pKa ~3.56) protonates under acidic conditions, altering electronic properties of the ring.

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Yield Range | Selectivity |

|---|---|---|---|

| Boc Deprotection | TFA/DCM, 0°C | 85–95% | High |

| SNAr | K₂CO₃, polar aprotic solvent | 31–90% | Moderate |

| Suzuki Coupling | Pd(PPh₃)₄, base | 68–76% | High |

| Photocatalytic C–N Coupling | Acridine salt, O₂, blue light | 90–95% | Excellent |

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate for Anticancer Drugs

Tert-butyl 3-(pyridin-4-YL)piperazine-1-carboxylate is primarily recognized as an intermediate in the synthesis of targeted cancer therapies, notably Ribociclib and Palbociclib. These drugs are used in the treatment of hormone receptor-positive breast cancer, particularly in patients who are HER2-negative. The efficacy of these compounds lies in their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .

1.2 Synthesis of Ribociclib

Ribociclib (also known as RIBOCICLIB or PD0332991) is a CDK4/6 inhibitor that has shown significant promise in clinical trials for treating advanced breast cancer. The synthesis of Ribociclib involves multiple steps where this compound serves as a key building block . The compound's structure allows for modifications that enhance the pharmacological properties of the final drug product.

Synthesis Methodologies

2.1 Traditional Synthesis Techniques

The conventional methods for synthesizing this compound often involve multi-step reactions that can lead to lower yields and increased production costs. For instance, traditional routes may include the use of hazardous reagents and solvents, which raises environmental concerns .

2.2 Photocatalytic Synthesis

Recent advancements have introduced photocatalytic methods that streamline the synthesis process. This approach utilizes visible light to facilitate chemical reactions, significantly improving yield and reducing byproducts. The use of acridine salt as a photocatalyst has been highlighted as a safe and efficient alternative to traditional methods, allowing for a more sustainable production process .

Case Studies and Research Findings

3.1 Case Study: Development of Ribociclib

A notable case study involves the development of Ribociclib from this compound. Researchers demonstrated that by optimizing the synthesis route using photocatalysis, they could achieve a higher yield with fewer environmental impacts compared to traditional methods. This advancement not only decreased production costs but also enhanced the overall efficiency of drug manufacturing processes .

3.2 Toxicity and Safety Assessments

In addition to its pharmaceutical applications, safety assessments have been conducted on this compound due to its potential toxicity. Studies indicate that while it may cause skin and eye irritation, proper handling protocols can mitigate risks during its use in laboratory settings .

Summary Table of Applications

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

- Tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate

- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Comparison: Tert-butyl 3-(pyridin-4-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and development .

Biological Activity

Tert-butyl 3-(pyridin-4-YL)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a pyridine moiety and a tert-butyl ester group. The structural characteristics suggest potential interactions with various biological targets, making it a valuable compound for pharmacological research.

The biological activity of this compound primarily stems from its ability to interact with specific receptors and enzymes. The piperazine ring can mimic natural substrates, allowing the compound to bind effectively to active sites on target proteins. This interaction may modulate enzymatic activity or receptor signaling pathways, influencing various physiological processes .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, including Mycobacterium tuberculosis. For instance, derivatives of piperazine have been tested for their ability to inhibit bacterial growth, with some exhibiting low micromolar inhibitory concentrations (IC50) against tuberculosis strains .

- Neuropharmacological Effects : Compounds within the piperazine class are often investigated for their potential in treating neurological disorders. They may influence neurotransmitter systems, thereby affecting mood and cognitive functions .

- Cancer Research : Piperazine derivatives have been explored for their anti-cancer properties. Studies have demonstrated that these compounds can inhibit cyclin-dependent kinases, which are crucial in cell cycle regulation and cancer progression .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound and related compounds:

- Inhibition of Enzymatic Activity : A study demonstrated that piperazine derivatives could inhibit the enzyme phosphoglycerate dehydrogenase (PHGDH), which is implicated in cancer metabolism. The compound showed IC50 values indicating significant inhibitory potential .

- Antitubercular Activity : In a high-throughput screening of chemical libraries, related piperazine compounds exhibited promising activity against Mycobacterium tuberculosis, with some analogs achieving MIC values as low as 5.2 µM .

- Receptor Binding Studies : Biochemical assays have confirmed that the compound interacts with various receptors involved in neurotransmission, suggesting its potential application in treating psychiatric disorders .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(pyridin-4-yl)piperazine-1-carboxylate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate derivatives can react with halogenated pyridines under Pd-catalyzed cross-coupling conditions (e.g., Suzuki or Buchwald-Hartwig reactions). Evidence from analogous syntheses shows that tert-butyl 4-(4-(pyridin-4-yl)phenyl)piperazine-1-carboxylate (17b) was prepared using tert-butyl piperazine-1-carboxylate, pyridin-4-ylboronic acid, and Pd(PPh₃)₄ in a toluene/Na₂CO₃ system at elevated temperatures . Purification often involves silica gel chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity. For example, aromatic protons in pyridinyl groups resonate at δ 8.1–8.3 ppm, while tert-butyl protons appear as a singlet near δ 1.4 ppm .

- Mass Spectrometry : High-resolution MS (e.g., ESI+) verifies molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) .

- X-ray Crystallography : Resolves 3D structure and confirms stereochemistry. Software like SHELX refines crystallographic data, particularly for piperazine ring conformations and intermolecular interactions .

Q. What are the common functionalization reactions for the piperazine and pyridinyl moieties?

- Piperazine : The tert-butyloxycarbonyl (Boc) group is deprotected with TFA or HCl to generate a free amine for further alkylation or acylation .

- Pyridinyl : Electrophilic aromatic substitution (e.g., nitration) or metal-catalyzed cross-couplings (e.g., C–H activation) modify the pyridine ring .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing pyridinyl groups to the piperazine core?

- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance coupling efficiency for aryl halides .

- Solvent/Base Selection : Polar aprotic solvents (e.g., 1,4-dioxane) with inorganic bases (e.g., K₂CO₃) improve solubility and reaction rates .

- Temperature Control : Reactions at 110°C for 12–24 hours balance yield and decomposition risks .

Q. How should researchers address discrepancies in spectroscopic data during structural validation?

- Multi-Technique Cross-Validation : Combine NMR, MS, and IR to resolve ambiguities (e.g., distinguishing regioisomers).

- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and vibrational frequencies for comparison with experimental data .

- Crystallographic Refinement : Use SHELXL to model disorder or twinning in crystal structures .

Q. What strategies are effective for designing bioactive derivatives of this compound?

- Pharmacophore Modification : Introduce electron-withdrawing groups (e.g., nitro) to pyridinyl rings to enhance receptor binding .

- Boc Deprotection : Generate free amines for conjugation with targeting moieties (e.g., acetylated sugars) .

- Structure-Activity Relationship (SAR) Studies : Test derivatives against biological targets (e.g., enzymes like prolyl-hydroxylases) to identify key functional groups .

Q. How can hygroscopicity and stability issues be mitigated during storage?

- Desiccants : Store under argon or nitrogen with molecular sieves to prevent hydrolysis of the Boc group .

- Low-Temperature Storage : Maintain at –20°C in amber vials to reduce thermal degradation .

Q. What challenges arise when scaling up synthesis, and how can they be resolved?

- Purification Bottlenecks : Replace column chromatography with recrystallization or centrifugal partition chromatography for larger batches .

- Byproduct Formation : Monitor reaction progress via LC-MS to optimize stoichiometry and minimize side reactions .

- Safety Protocols : Use Schlenk lines for air-sensitive steps (e.g., LiAlH₄ reductions) and ensure proper venting for toxic gases (e.g., H₂S) .

Methodological Considerations

- Data Contradiction Analysis : Conflicting NMR signals may arise from dynamic processes (e.g., ring puckering). Variable-temperature NMR or NOESY experiments can clarify conformational flexibility .

- Crystallization Challenges : Use mixed-solvent systems (e.g., CH₂Cl₂/hexane) to grow diffraction-quality crystals. For twinned crystals, refine data with SHELXL’s TWIN/BASF commands .

- Computational Docking : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like dopamine receptors, guided by analogs with reported affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.